molecular formula C17H18FN3 B049177 奈瑞司匹丁 CAS No. 119229-65-1

奈瑞司匹丁

货号 B049177
CAS 编号: 119229-65-1
分子量: 283.34 g/mol
InChI 键: BTDHTARYCBHHPJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Nerispirdine has a molecular formula of C17H18FN3 . Its average weight is 283.35 and its monoisotopic mass is 283.148475755 . The compound belongs to the class of organic compounds known as 3-methylindoles .


Physical And Chemical Properties Analysis

Nerispirdine has a molecular formula of C17H18FN3 . Its average weight is 283.35 and its monoisotopic mass is 283.148475755 . The compound belongs to the class of organic compounds known as 3-methylindoles .

Relevant Papers One relevant paper is a clinical trial (NCT00811902) that assessed the activity of Nerispirdine in improving the ability to walk in patients with multiple sclerosis . The safety and tolerance of Nerispirdine were also evaluated in this study .

科学研究应用

  1. 神经传导和钠离子通道抑制:奈瑞司匹丁已被确定为一种可以增强神经传导并抑制神经元钠离子 (Na+) 通道的物质。这种特性可以解释其缺乏促惊厥活性,表明其在不诱发癫痫发作风险的情况下用于神经系统疾病的潜力 (Smith 等,2009).

  2. 受损空腹血糖视网膜病变:研究已经调查了奈瑞司匹丁在延迟受损空腹血糖受试者视网膜病变发展中的作用,这种情况通常先于糖尿病。这表明其在管理糖尿病相关并发症的早期阶段的潜力 (Tyrberg 等,2008).

相关地,拉替匹丁,一种类似于奈瑞司匹丁的化合物,因其神经保护作用和潜在治疗应用而被广泛研究:

  1. 神经退行性疾病:拉替匹丁,又称地美邦,在治疗神经退行性疾病方面显示出潜在的治疗应用。它因其在抗衰老、抑郁、焦虑和缺血方面的益处而受到研究 (Ustyugov 等,2015).

  2. 阿尔茨海默病:研究表明,拉替匹丁可以改善认知并阻止阿尔茨海默病模型中的神经病理进展,表明对这类神经退行性疾病具有重要的治疗益处 (Steele 等,2013).

  3. 神经保护作用:研究表明,拉替匹丁对神经毒性改变具有保护作用,增加神经元存活并减少阿尔茨海默病受试者的线粒体不稳定性 (Sabbagh & Berk, 2010).

  4. AMPK 活化和神经兴奋性:拉替匹丁也被认为是 AMP 活化蛋白激酶 (AMPK) 的强效激活剂,并降低神经元兴奋性。这种活性可能有助于其神经认知增强特性 (Weisová 等,2013).

  5. 淀粉样蛋白-β 聚集和毒性:已经研究了拉替匹丁对淀粉样蛋白-β 聚集和毒性的影响。发现其神经保护作用与其调节淀粉样蛋白-β 聚集的能力无关,表明神经保护的其他机制 (Porter 等,2016).

属性

IUPAC Name

N-(3-fluoropyridin-4-yl)-3-methyl-N-propylindol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3/c1-3-10-20(17-8-9-19-11-15(17)18)21-12-13(2)14-6-4-5-7-16(14)21/h4-9,11-12H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDHTARYCBHHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=C(C=NC=C1)F)N2C=C(C3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

119229-64-0 (mono-HCl)
Record name Nerispirdine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119229651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20152353
Record name Nerispirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nerispirdine

CAS RN

119229-65-1
Record name Nerispirdine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119229651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nerispirdine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12714
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nerispirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NERISPIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7M7YWO6CG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nerispirdine
Reactant of Route 2
Nerispirdine
Reactant of Route 3
Nerispirdine
Reactant of Route 4
Nerispirdine
Reactant of Route 5
Nerispirdine
Reactant of Route 6
Nerispirdine

Citations

For This Compound
40
Citations
C Smith, S Kongsamut, H Wang, J Ji… - Clinical and …, 2009 - Wiley Online Library
… compared the effects of 4‐AP and nerispirdine on the cloned human K + channels … nerispirdine can also inhibit neuronal Na + channels, a mechanism that may explain why nerispirdine …
Number of citations: 10 onlinelibrary.wiley.com
J Schofield, V Derdau, J Atzrodt, P Zane, Z Guo… - Bioorganic & Medicinal …, 2015 - Elsevier
Replacing hydrogen with deuterium as a means of altering ADME properties of drug molecules has recently enjoyed a renaissance, such that at least two deuterated chemical entities …
Number of citations: 17 www.sciencedirect.com
H Panitch, A Applebee - Expert opinion on pharmacotherapy, 2011 - Taylor & Francis
… Nerispirdine underwent Phase II trials in patients with MS for the outcome of improvement in … after data on nerispirdine did not support progression to Phase III trials Citation[101]. …
Number of citations: 24 www.tandfonline.com
I Tarnawa, H Bolcskei, P Kocsis - Recent Patents on CNS Drug …, 2007 - ingentaconnect.com
Voltage gated sodium channels play important roles both in vital physiological functions and several pathological processes of the central nervous system. Epilepsy, chronic pain, …
Number of citations: 97 www.ingentaconnect.com
J Tang, M Rodriguez - Future Neurology, 2010 - Future Medicine
… Nerispirdine, an analogue of dalfampridine, is currently under development by Sanofi-Aventis (France) [13]. A Phase II clinical trial of nerispirdine to assess its efficacy, safety and …
Number of citations: 5 www.futuremedicine.com
J Sun, X Yu, L Xue, S Li, J Li… - Technology in Cancer …, 2020 - journals.sagepub.com
TP53 mutations are the most occurred mutation in HNSCC which might affect the ion channel genes. We aim to investigate the ion channel gene alteration under TP53 mutation and …
Number of citations: 5 journals.sagepub.com
LA Sorbera, C Dulsat, E Rosa - Drugs of the Future, 2009 - access.portico.org
Multiple sclerosis (MS) is an inflammatory disorder of the brain and spinal cord in which focal lymphocytic infiltration leads to myelin and axonal damage. Although first described in the …
Number of citations: 3 access.portico.org
N Collongues, G Becker, V Jolivel… - Neurology and …, 2022 - Springer
Multiple sclerosis (MS) is a chronic inflammatory disease of the central nervous system (CNS) resulting in demyelination and neurodegeneration. The therapeutic strategy is now largely …
Number of citations: 5 link.springer.com
LM Jarvis - Chemical and Engineering News, 2009 - cendev.acs.org
IT WAS A SMALL INCIDENT, but it hit home. On a blustery February morning in New York City, a woman on the bus offered Rick Sommers her seat. She was getting off at the next stop, …
Number of citations: 2 cendev.acs.org
W Froestl, A Pfeifer, A Muhs - Journal of Alzheimer's Disease, 2013 - content.iospress.com
Cognitive enhancers (nootropics) are drugs to treat cognition deficits in patients suffering from Alzheimer's disease, schizophrenia, stroke, attention deficit hyperactivity disorder, or aging…
Number of citations: 45 content.iospress.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。